1,6-Anhydro-beta-D-mannofuranose
Overview
Description
1,6-Anhydro-beta-D-mannofuranose is a type of anhydrosugar, which is a derivative of saccharides formed by the elimination of a water molecule from the parent carbohydrate. This compound is part of the broader class of anhydrosugars, which are significant in stereocontrolled organic synthesis and as biologically active targets .
Mechanism of Action
Target of Action
1,6-Anhydro-beta-D-mannofuranose (also known as Levoglucosan) is a naturally occurring anhydro sugar . It is postulated that this monosaccharide binds to specific cell receptors .
Mode of Action
It is postulated that this monosaccharide binds to specific cell receptors, triggering signaling cascades that result in the synthesis of proteins and other molecules . These molecules subsequently engage in interactions with other cellular components, leading to the modulation of various cellular responses .
Biochemical Pathways
Levoglucosan (1,6-anhydro-β-D-glucopyranose) is an anhydrous sugar formed as a major product during pyrolysis of cellulose . It serves as an essential building block in the biosynthesis of glycoproteins and glycolipids found in both plant and animal tissues . Moreover, it can be converted to different high added-value chemicals such as levoglucosenone, 5-hydroxymethylfurfural and styrene directly or through a glucose intermediate chemical, catalytic and biochemical processes .
Pharmacokinetics
Its molecular weight is 16214 , which may influence its bioavailability and distribution within the body.
Result of Action
The result of the action of this compound is the synthesis of proteins and other molecules, which subsequently engage in interactions with other cellular components, leading to the modulation of various cellular responses . This monosaccharide has been utilized in drug synthesis and holds potential therapeutic applications for cancer, inflammation, and autoimmune diseases .
Action Environment
It is known that the compound is a white crystalline solid with a melting point of 190-193 °c and is soluble in dmso, meoh, and h2o . These properties may influence its stability and efficacy under different environmental conditions.
Biochemical Analysis
Biochemical Properties
It is postulated that this monosaccharide binds to specific cell receptors, triggering signaling cascades that result in the synthesis of proteins and other molecules . These molecules subsequently engage in interactions with other cellular components, leading to the modulation of various cellular responses .
Cellular Effects
1,6-Anhydro-beta-D-mannofuranose has been extensively employed in scientific research across diverse areas. It has proven valuable in investigating the structure and function of glycoproteins, glycolipids, and their involvement in cellular signaling and interactions . Furthermore, its role in carbohydrate biosynthesis and the mechanisms of action of various drugs has been explored .
Molecular Mechanism
It is postulated that this monosaccharide binds to specific cell receptors, triggering signaling cascades that result in the synthesis of proteins and other molecules . These molecules subsequently engage in interactions with other cellular components, leading to the modulation of various cellular responses .
Temporal Effects in Laboratory Settings
It is known that it serves as an essential building block in the biosynthesis of glycoproteins and glycolipids
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Anhydro-beta-D-mannofuranose can be synthesized through various methods. One common approach involves the selective synthesis of 1,6-anhydro-beta-D-mannopyranose and this compound using microwave-assisted heating . Another method includes the preparation of 1,6:2,3-dianhydro-beta-D-mannopyranose, which involves specific reaction conditions and reagents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of specialized equipment and controlled reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1,6-Anhydro-beta-D-mannofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The specific conditions depend on the desired reaction and product.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives that are useful in organic synthesis and as intermediates in the production of other compounds .
Scientific Research Applications
1,6-Anhydro-beta-D-mannofuranose has several scientific research applications. It is used in the synthesis of glycoproteins and glycolipids, which are essential in both plant and animal tissues . Additionally, this compound is valuable in drug synthesis and has potential therapeutic applications for cancer, inflammation, and autoimmune diseases . It is also used in the study of carbohydrate biosynthesis and the mechanisms of action of various drugs .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1,6-Anhydro-beta-D-mannofuranose include other anhydrosugars such as 1,6-anhydro-beta-D-glucopyranose (levoglucosan) and 1,6-anhydro-beta-D-mannopyranose .
Uniqueness: this compound is unique due to its specific structure and the types of reactions it undergoes. Its ability to form various derivatives and its applications in drug synthesis and carbohydrate biosynthesis make it a valuable compound in scientific research .
Properties
IUPAC Name |
(1R,4R,5R,6R,7S)-2,8-dioxabicyclo[3.2.1]octane-4,6,7-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-2-1-10-6-4(9)3(8)5(2)11-6/h2-9H,1H2/t2-,3-,4+,5-,6-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNYBVOAJFHCRG-VFUOTHLCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(C(C(O1)O2)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@@H]([C@@H]([C@H](O1)O2)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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